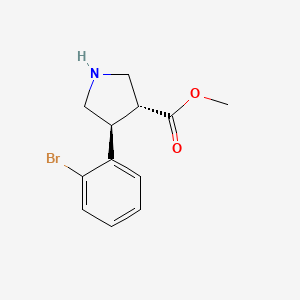

Trans-methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate

Description

Trans-methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a bromine atom at the ortho position of the phenyl ring. This structural motif is significant in medicinal chemistry due to the bromine atom's ability to modulate electronic properties, steric bulk, and binding interactions in biological systems. The trans configuration of the pyrrolidine ring ensures specific spatial orientation, influencing its reactivity and pharmacological profile .

Properties

Molecular Formula |

C12H14BrNO2 |

|---|---|

Molecular Weight |

284.15 g/mol |

IUPAC Name |

methyl (3R,4S)-4-(2-bromophenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C12H14BrNO2/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13/h2-5,9-10,14H,6-7H2,1H3/t9-,10+/m1/s1 |

InChI Key |

MTPGTGKQVPJNAH-ZJUUUORDSA-N |

Isomeric SMILES |

COC(=O)[C@H]1CNC[C@@H]1C2=CC=CC=C2Br |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3R,4S)-Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

Introduction of the Bromophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a bromophenyl group, often using a brominating agent such as N-bromosuccinimide (NBS).

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the bromophenyl group or the ester group, resulting in different functionalized derivatives.

Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

Trans-methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties enable the formulation of compounds that can interact with specific biological targets, making it valuable in drug discovery processes.

Key Findings:

- The compound has been utilized in synthesizing derivatives that demonstrate potential therapeutic effects against conditions such as anxiety and depression .

- Research indicates that modifications to the pyrrolidine structure can enhance the efficacy and selectivity of drugs developed for treating central nervous system disorders .

Biochemical Research

In biochemical research, this compound is employed to study receptor interactions and signal transduction pathways. Its ability to modulate biological activity makes it an important tool for understanding complex biochemical processes.

Case Studies:

- A study demonstrated that derivatives of this compound could effectively inhibit certain receptors involved in inflammatory responses, suggesting potential applications in treating autoimmune diseases .

- Another investigation highlighted its role in elucidating the mechanisms of action for various neuroactive compounds, providing insights into their therapeutic profiles .

Analytical Chemistry

The compound is also used as a standard in chromatographic techniques, which are essential for accurate measurements in complex mixtures. Its stable chemical properties allow for precise quantification in analytical applications.

Applications:

- It has been applied in high-performance liquid chromatography (HPLC) to ensure the reliability of results when analyzing pharmaceutical formulations .

- The use of this compound as a reference standard has improved the reproducibility of analytical methods across various laboratories .

Material Science

In material science, this compound is explored for its unique properties that make it suitable for developing new materials, particularly in organic electronics and sensors.

Research Insights:

- Studies have shown that this compound can be incorporated into polymer matrices to enhance their electrical conductivity and mechanical strength, paving the way for innovative applications in flexible electronics .

- Its potential use in sensor technology has been investigated, where it acts as a sensing element due to its ability to undergo reversible reactions with target analytes .

Drug Formulation

This compound is utilized in formulating drug delivery systems that enhance the bioavailability of therapeutic agents. Its incorporation into drug formulations can improve the absorption and distribution profiles of active pharmaceutical ingredients.

Findings:

- Research has indicated that formulations containing this compound exhibit improved pharmacokinetic properties, leading to better therapeutic outcomes in preclinical models .

- The compound's ability to form stable complexes with various drugs has been leveraged to create novel delivery systems that target specific tissues or cells .

Summary Table of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical Development | Intermediate for synthesizing drugs targeting neurological disorders | Effective derivatives for anxiety and depression treatment |

| Biochemical Research | Study receptor interactions and signal transduction pathways | Inhibits receptors involved in inflammation; elucidates neuroactive mechanisms |

| Analytical Chemistry | Standard in chromatographic techniques | Improves reliability and reproducibility in HPLC analyses |

| Material Science | Development of new materials for organic electronics and sensors | Enhances electrical conductivity; acts as a sensing element |

| Drug Formulation | Enhances bioavailability of therapeutic agents | Improved pharmacokinetics; stable drug complexes |

Mechanism of Action

The mechanism of action of rel-(3R,4S)-Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a. Para-Substituted Bromophenyl Analogs

- trans-Methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate hydrochloride (CAS: 1956380-68-9): Molecular Formula: C₁₂H₁₅BrClNO₂; Purity: ≥95% . Key Difference: The para position allows for more symmetric electronic distribution, which may alter metabolic stability and target affinity.

b. Ortho-Substituted Chlorophenyl Analogs

- Trans-methyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate :

Substituent Type and Reactivity

a. Trifluoromethyl-Substituted Derivatives

- rac,trans-Methyl 4-(4-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylate (CAS: 1022224-85-6):

b. Cyano-Substituted Analogs

- trans-Methyl 4-(2-cyanophenyl)pyrrolidine-3-carboxylate HCl (CAS: 40431-45-6): Molecular Formula: C₁₃H₁₅ClN₂O₂.

c. Methoxy-Substituted Derivatives

- Trans-methyl 4-(3-methoxyphenyl)pyrrolidine-3-carboxylate (CAS: 939758-21-1):

Structural and Pharmacological Implications

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Biological Activity

Trans-methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound consists of a pyrrolidine ring and a bromophenyl group, which contribute to its distinct chemical reactivity. The presence of the bromine atom enhances its interaction with various biological targets, potentially leading to diverse pharmacological effects. The molecular formula is with a molecular weight of approximately 284.15 g/mol.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromophenyl group plays a crucial role in modulating biological pathways by enhancing binding affinity and specificity. Detailed investigations are required to elucidate the exact mechanisms involved in its pharmacological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant inhibition of tubulin polymerization, which is crucial for cancer cell division .

- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Research indicates that derivatives of pyrrolidine compounds can exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria, as well as fungi .

- Neuroprotective Effects : Some studies suggest potential neuroprotective properties, particularly in the context of neurodegenerative diseases. The bromophenyl substituent may enhance the compound's ability to interact with neuroreceptors or enzymes involved in neuroprotection .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Studies : In a study evaluating the antiproliferative effects of related compounds, this compound exhibited an IC50 value comparable to known chemotherapeutic agents, indicating promising potential as an anticancer agent .

- Mechanistic Insights : Investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through caspase activation pathways. This suggests that it could be beneficial in developing targeted cancer therapies .

- Neuroprotection : A recent study highlighted the neuroprotective properties of pyrrolidine derivatives, suggesting that this compound could mitigate neuronal damage in models of neurodegeneration .

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Value/Detail |

|---|---|

| Catalyst | Pd₂(dba)₃ (5.0 mol%) |

| Ligand | PA-Ph (20 mol%) |

| Solvent | Toluene (PhMe) |

| Temperature | 65 °C |

| Purification | FCC (19:1 PhMe:EtOAc) |

| Enantiomeric Ratio (A:B) | 3:2 |

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) reported for this compound across different studies?

Answer:

Discrepancies in NMR/IR data often arise from variations in solvent, temperature, or instrument calibration. Methodological recommendations include:

- Standardized Conditions : Acquire ¹H/¹³C NMR spectra at high field (e.g., 500 MHz) in deuterated solvents (CDCl₃ or DMSO-d₆) at 25 °C to match literature protocols .

- IR Calibration : Use KBr pellets and report νmax values with ±2 cm⁻¹ precision, as demonstrated in studies of similar bromophenyl-pyrrolidine derivatives .

- Cross-Validation : Compare data with structurally analogous compounds, such as (3S,4R)-methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate, where δH (protons) and δC (carbons) are well-documented .

What computational methods are recommended for predicting the reactivity and stereochemical outcomes of this compound in nucleophilic substitution reactions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) are effective for modeling:

- Conformational Dynamics : Analyze the steric effects of the ortho-bromophenyl group on the pyrrolidine ring’s puckering .

- Reactivity Pathways : Simulate transition states for SN2 reactions at the ester carbonyl group, accounting for electron-withdrawing effects of the bromine substituent .

- Stereochemical Outcomes : Predict enantioselectivity using chiral ligands (e.g., PA-Ph) in catalytic systems, as validated in Pd-mediated cyclizations .

What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Answer:

- Flash Column Chromatography (FCC) : Use silica gel with a gradient eluent (e.g., 19:1 PhMe:EtOAc) to separate stereoisomers, achieving >95% purity .

- Recrystallization : Optimize solvent pairs (e.g., hexane:EtOAc) based on solubility differences observed in bromophenyl-pyrrolidine analogs .

- HPLC : Employ chiral columns (e.g., Chiralpak IA) for enantiomeric resolution if FCC yields insufficient purity .

How does the ortho-bromophenyl substituent influence the conformational dynamics of the pyrrolidine ring in this compound?

Answer:

The ortho-bromophenyl group induces steric hindrance, forcing the pyrrolidine ring into a twisted conformation. Key findings from analogous compounds include:

- X-ray Crystallography : Para-substituted analogs (e.g., 4-bromophenyl) adopt a planar ring structure, while ortho-substitution introduces torsional strain .

- DFT Analysis : The ortho-bromo substituent increases the energy barrier for ring inversion by ~3 kcal/mol compared to para-substituted derivatives .

- NMR Data : Downfield shifts in H-2 and H-5 protons (δH ~3.5–4.0 ppm) confirm restricted rotation .

What strategies mitigate side reactions (e.g., ester hydrolysis) during functionalization of this compound?

Answer:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the pyrrolidine nitrogen during ester modifications, as shown in Boc-protected analogs .

- Low-Temperature Conditions : Perform reactions at 0–20 °C to minimize hydrolysis, as demonstrated in sulfonylation of similar esters .

- Anhydrous Solvents : Employ dichloromethane (DCM) or THF with molecular sieves to suppress water-mediated degradation .

How can researchers validate the antifungal activity of this compound derivatives?

Answer:

- In Vitro Assays : Test against Candida albicans using broth microdilution (MIC ≤ 16 µg/mL), following protocols for 4-bromophenyl-pyrazole carboxylates .

- Structure-Activity Relationships (SAR) : Compare with methyl 4-(4-bromophenyl)pyrrolidine-3-carboxylate to assess the impact of substituent position .

- Computational Docking : Model interactions with fungal lanosterol demethylase (CYP51) to identify binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.